molecular formula C21H25NO4S B2842804 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-46-1

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2842804
CAS No.: 1797304-46-1
M. Wt: 387.49
InChI Key: NNHOBHVRMOZOBR-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone: is a complex organic compound with a unique structure that combines a biphenyl group, an azetidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Ether: The reaction between 4-bromobiphenyl and sodium phenoxide in the presence of a palladium catalyst to form 4-phenoxybiphenyl.

    Azetidine Ring Formation:

    Sulfonylation: The final step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azetidine ring.

    Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The biphenyl ether moiety may interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. The sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone
  • 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone
  • 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(propylsulfonyl)azetidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isobutylsulfonyl group, in particular, may enhance the compound’s stability and bioavailability compared to its analogs with different sulfonyl groups.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOBHVRMOZOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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